2,2-Dimethyl-1-{4-[6-(piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}propan-1-one
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Overview
Description
2,2-Dimethyl-1-{4-[6-(piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}propan-1-one is a complex organic compound that features a piperidine and pyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-{4-[6-(piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Piperazine Derivative: The initial step involves the preparation of a piperazine derivative through the reaction of piperazine with a suitable halogenated compound under basic conditions.
Pyridazine Ring Formation: The piperazine derivative is then reacted with a pyridazine precursor, such as a halogenated pyridazine, under nucleophilic substitution conditions.
Final Coupling: The final step involves coupling the intermediate with 2,2-dimethylpropan-1-one under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-{4-[6-(piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridazine rings using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,2-Dimethyl-1-{4-[6-(piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}propan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of piperidine and pyridazine derivatives with biological targets.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-{4-[6-(piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}propan-1-one involves its interaction with specific molecular targets. The piperidine and pyridazine moieties are known to interact with neurotransmitter receptors and enzymes, modulating their activity. This can lead to various biological effects, such as changes in neurotransmitter levels and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1-pyridin-2-yl-propan-1-one
- 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
Uniqueness
2,2-Dimethyl-1-{4-[6-(piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}propan-1-one is unique due to its specific combination of piperidine and pyridazine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for the development of new pharmaceuticals and materials.
Properties
IUPAC Name |
2,2-dimethyl-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O/c1-18(2,3)17(24)23-13-11-22(12-14-23)16-8-7-15(19-20-16)21-9-5-4-6-10-21/h7-8H,4-6,9-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKYNNNTQOWECJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=NN=C(C=C2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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